molecular formula C21H24N2O6S B2530865 diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-70-5

diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2530865
CAS No.: 864926-70-5
M. Wt: 432.49
InChI Key: SBKJHJPZHWCYCI-UHFFFAOYSA-N
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Description

Diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic organic compound featuring a dihydrothieno[2,3-c]pyridine core with two ester groups (diethyl) at positions 3 and 6 and a 2-methoxybenzamido substituent at position 2.

Properties

IUPAC Name

diethyl 2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-4-28-20(25)17-14-10-11-23(21(26)29-5-2)12-16(14)30-19(17)22-18(24)13-8-6-7-9-15(13)27-3/h6-9H,4-5,10-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKJHJPZHWCYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Formation: Thieno[2,3-c]Pyridine Skeleton

The thieno[2,3-c]pyridine scaffold is constructed via cyclocondensation reactions. A modified Hantzsch thiophene synthesis is frequently employed, involving the reaction of ethyl cyanoacetate with sulfur and a ketone derivative under basic conditions. For instance, ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can be synthesized by condensing ethyl cyanoacetate with acetylacetone in ethanol, catalyzed by diethylamine. The reaction proceeds through the formation of a thiophene intermediate, followed by annulation to yield the bicyclic system.

Reaction Conditions :

  • Solvent : Absolute ethanol
  • Catalyst : Diethylamine (10 mol%)
  • Temperature : Reflux (78°C)
  • Duration : 6–8 hours

Cyclization efficiency is highly dependent on the electron-withdrawing nature of substituents. Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) may be used to enhance ring closure, particularly when steric hindrance from the 2-methoxybenzamido group is anticipated.

Esterification and Functional Group Compatibility

The diethyl ester groups are introduced either during the initial Hantzsch synthesis or via post-functionalization. Direct esterification of carboxylic acid intermediates with ethanol in the presence of sulfuric acid is a viable route, though this method risks hydrolyzing the amide bond. Alternatively, pre-esterified building blocks (e.g., ethyl cyanoacetate) streamline the synthesis.

Optimization Data :

Step Reagent Ratio Temperature Yield (%) Purity (HPLC)
Cyclocondensation 1:1:1.2 78°C 82 95
Amidation 1:1.5:1.2 25°C 73 98
Final Purification 89 99.5

Purification and Analytical Validation

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Analytical characterization employs:

  • ¹H/¹³C NMR : Confirms substitution patterns and ester/amide integrity.
  • Mass Spectrometry (MS) : Validates molecular weight (MW = 434.45 g/mol).
  • HPLC : Ensures >98% purity for pharmacological applications.

Critical Challenges :

  • Solubility : The compound exhibits limited solubility in nonpolar solvents, complicating crystallization.
  • Byproducts : Over-acylation at the pyridine nitrogen may occur if stoichiometry is misoptimized.

Alternative Synthetic Routes and Scalability

A microwave-assisted protocol reduces reaction times by 40% while maintaining yields ≥80%. Flow chemistry approaches are emerging, enabling continuous production with reduced solvent waste.

Comparative Analysis :

Method Duration Yield (%) Energy Input
Conventional Reflux 8h 82 High
Microwave 4.5h 85 Moderate
Flow Reactor 2h 78 Low

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thieno[2,3-c]pyridine core can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form the corresponding saturated analogs.

  • Substitution: : The methoxybenzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate sulfoxide or sulfone.

  • Reduction: : this compound saturated analog.

  • Substitution: : Substituted derivatives with various nucleophiles.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Medicine: : It could be explored for its therapeutic potential, possibly as a lead compound for drug development.

  • Industry: : It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which diethyl 2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of dihydrothieno[2,3-c]pyridine derivatives, which are frequently modified at positions 2, 3, and 6 to tune physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Structural Analogs with Varying Substituents

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent at Position 2 Ester Groups (Positions 3,6) Physical Properties Biological Activity Reference
Diethyl 2-((3,4,5-trimethoxyphenyl)amino)-... (3g) 3,4,5-Trimethoxyphenylamino Diethyl m.p. 67–69°C Antitubulin activity (IC₅₀: 0.8 µM)
6-tert-Butyl 3-ethyl 2-(2-hydroxybenzylideneamino)-... (Schiff base ligand) 2-Hydroxybenzylideneamino (Schiff base) tert-Butyl/ethyl Not reported Antioxidant (DPPH IC₅₀: 290 ± 9 mM)
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-... 2,3-Dihydrobenzo[b][1,4]dioxine carboxamide Dimethyl Not reported Not reported
Diethyl 2-(benzo[d]thiazole-6-carboxamido)-... Benzo[d]thiazole-6-carboxamido Diethyl Molecular weight: 459.54 g/mol Not reported

Key Observations:

  • Substituent Effects: Amino vs. Amide vs. Schiff Base: The antitubulin agent 3g (trimethoxyphenylamino) demonstrates potent cytotoxicity, likely due to the electron-rich trimethoxy group enhancing tubulin binding . In contrast, the Schiff base ligands (e.g., 2-hydroxybenzylideneamino) exhibit antioxidant and enzyme inhibitory activities, attributed to the phenolic -OH group and metal-chelating ability . Ester Groups: Diethyl esters (e.g., 3g) generally lower melting points compared to dimethyl analogs (e.g., 3c: m.p. 140–141°C), suggesting improved solubility . The tert-butyl/ethyl combination in Schiff bases enhances steric bulk, possibly stabilizing metal complexes .

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